molecular formula C6H12ClNO2 B3029542 (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride CAS No. 694439-04-8

(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride

Cat. No.: B3029542
CAS No.: 694439-04-8
M. Wt: 165.62
InChI Key: SNMOUDJYJUGNLH-KNCHESJLSA-N
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Description

(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hexahydro-dioxino-pyrrole core, which is a bicyclic structure containing both oxygen and nitrogen atoms. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the dioxino ring: This can be achieved through a cyclization reaction involving diols and appropriate leaving groups under acidic or basic conditions.

    Introduction of the pyrrole ring: This step may involve the use of pyrrole derivatives and suitable catalysts to form the bicyclic structure.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Use of continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway involvement: Participating in biochemical pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1,4-dioxino[2,3-c]pyrrole: Lacks the hydrochloride group but shares the core structure.

    Tetrahydro-1,4-dioxino[2,3-c]pyrrole: A similar bicyclic compound with fewer hydrogen atoms.

Uniqueness

(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h5-7H,1-4H2;1H/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMOUDJYJUGNLH-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2O1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2CNC[C@H]2O1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694439-04-8
Record name 5H-1,4-Dioxino[2,3-c]pyrrole, hexahydro-, hydrochloride (1:1), (4aR,7aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694439-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(4aR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride
Reactant of Route 2
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride
Reactant of Route 3
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride
Reactant of Route 4
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride
Reactant of Route 5
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride
Reactant of Route 6
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride

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